molecular formula C14H10FNO3 B1438298 3-[3-Fluoro-4-(pyridin-3-yloxy)phenyl]prop-2-enoic acid CAS No. 1097101-47-7

3-[3-Fluoro-4-(pyridin-3-yloxy)phenyl]prop-2-enoic acid

Cat. No. B1438298
M. Wt: 259.23 g/mol
InChI Key: HZOWBJUTADBNPA-GQCTYLIASA-N
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Description

“3-[3-Fluoro-4-(pyridin-3-yloxy)phenyl]prop-2-enoic acid” is a chemical compound with the molecular formula C14H10FNO3 and a molecular weight of 259.23 . It is related to the compound “[3-fluoro-4-(pyridin-3-yloxy)phenyl]methanamine” which has a molecular weight of 218.23 .


Molecular Structure Analysis

The InChI code for a related compound, “[3-fluoro-4-(pyridin-3-yloxy)phenyl]methanamine”, is 1S/C12H11FN2O/c13-11-6-9(7-14)3-4-12(11)16-10-2-1-5-15-8-10/h1-6,8H,7,14H2 . This provides some insight into the molecular structure of the compound.

Scientific Research Applications

  • Organic Adsorption on Hydrophilic Hierarchical Structures for Bionic Superhydrophobicity

    • Application: This involves fabricating bionic superhydrophobic surfaces on hydrophilic smooth materials by preparing micro/nanostructures and chemical modification .
    • Method: The process involves the adsorption of organic compounds on hierarchically structured surfaces .
    • Results: The research indicates that these surfaces have promising applications in the field of wetting .
  • Synthesis of Fluoro Substituted Pyrazole Nucleus Clubbed with 1,3,4-Oxadiazole Scaffolds

    • Application: This involves the synthesis of a novel series of compounds incorporating a fluoro substituted pyrazole nucleus clubbed with 1,3,4-oxadiazole scaffolds .
    • Method: The compounds were synthesized in good yields (79–89%) and their structures were confirmed using elemental analysis, IR, 1H NMR, and mass spectral data .
    • Results: The newly synthesized compounds were screened for their preliminary in vitro antibacterial activity, antituberculosis activity, and antimalarial activity .

Safety And Hazards

The related compound “[3-fluoro-4-(pyridin-3-yloxy)phenyl]methanamine” has been classified with the hazard statements H302, H314, and H335, indicating that it is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . It’s important to handle all chemicals with appropriate safety precautions.

properties

IUPAC Name

(E)-3-(3-fluoro-4-pyridin-3-yloxyphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FNO3/c15-12-8-10(4-6-14(17)18)3-5-13(12)19-11-2-1-7-16-9-11/h1-9H,(H,17,18)/b6-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZOWBJUTADBNPA-GQCTYLIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)OC2=C(C=C(C=C2)C=CC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)OC2=C(C=C(C=C2)/C=C/C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[3-Fluoro-4-(pyridin-3-yloxy)phenyl]prop-2-enoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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